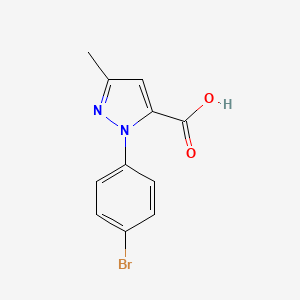

1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

CAS No.: 618101-88-5

Cat. No.: VC1999272

Molecular Formula: C11H9BrN2O2

Molecular Weight: 281.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618101-88-5 |

|---|---|

| Molecular Formula | C11H9BrN2O2 |

| Molecular Weight | 281.1 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-5-methylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H9BrN2O2/c1-7-6-10(11(15)16)14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) |

| Standard InChI Key | GULFOYKSNILMQY-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)Br |

| Canonical SMILES | CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)Br |

Introduction

1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a brominated pyrazole derivative with a carboxylic acid functional group. Its molecular structure combines a pyrazole ring substituted with a 4-bromophenyl group at position 1, a methyl group at position 3, and a carboxylic acid moiety at position 5. This compound serves as a versatile intermediate in multiple research domains, supported by its unique chemical properties and functional groups .

Key Structural Features:

-

Pyrazole core with substituents at positions 1, 3, and 5.

-

Bromine atom on the para position of the phenyl ring.

-

Carboxylic acid group enhancing reactivity for further derivatization .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White powder | |

| Boiling Point | 424.8°C at 760 mmHg | |

| Density | 1.61 g/cm³ | |

| Storage Temperature | Room temperature (advised) |

Synthesis and Derivatives

The compound is synthesized via ester hydrolysis of its precursor, ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate (CAS 385831-39-0), which has a molecular weight of 309.16 g/mol and a boiling point of 390.5°C . Key steps include:

-

Esterification: Formation of the ethyl ester intermediate.

-

Hydrolysis: Conversion to the carboxylic acid under basic or acidic conditions .

Applications

Table 1: Research Applications

Notable Insights:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume